

Application Notes and Protocols for Studying Bacterial Membrane Permeability Using Polymyxins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Polymyxin*

Cat. No.: *B074138*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polymyxins are a class of polypeptide antibiotics that have regained clinical significance as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Their primary mechanism of action involves the disruption of the bacterial outer membrane, leading to increased permeability and eventual cell death. This property makes **polymyxins** invaluable tools for studying the integrity and permeability of bacterial membranes. These application notes provide an overview of the use of **polymyxins** in this context, along with detailed protocols for key experimental assays.

Polymyxins, such as **Polymyxin B** and **Colistin (Polymyxin E)**, are cationic molecules that interact electrostatically with the negatively charged lipopolysaccharide (LPS) layer of the Gram-negative outer membrane. This interaction displaces divalent cations (Mg^{2+} and Ca^{2+}) that stabilize the LPS, leading to localized membrane disorganization and the formation of transient pores. This disruption increases the permeability of the outer membrane, allowing **polymyxins** and other molecules to access the inner membrane and periplasmic space. The subsequent disruption of the inner membrane leads to leakage of cytoplasmic contents and cell death.^{[1][2]}

Key Applications

- Screening for Membrane-Active Compounds: **Polymyxins** can be used as a positive control when screening for new compounds that target bacterial membranes.
- Investigating Mechanisms of Antibiotic Resistance: By comparing the effects of **polymyxins** on susceptible and resistant bacterial strains, researchers can elucidate mechanisms of resistance related to alterations in the outer membrane, such as LPS modifications.
- Studying the Role of the Outer Membrane as a Permeability Barrier: **Polymyxins** can be used to permeabilize the outer membrane, facilitating the study of transport mechanisms and the function of periplasmic or inner membrane proteins.
- Potentiating the Activity of Other Antibiotics: The membrane-disrupting properties of **polymyxins** can be exploited to increase the uptake and efficacy of other antibiotics that are normally excluded by the outer membrane.

Data Presentation: Quantitative Analysis of Polymyxin-Induced Membrane Permeability

The following tables summarize quantitative data from various studies on the effects of **polymyxin** B on bacterial membrane permeability, as measured by the NPN uptake and SYTOX Green assays.

Table 1: Minimum Inhibitory Concentrations (MIC) of **Polymyxin** B against Common Gram-Negative Bacteria

Bacterial Species	Strain	MIC (µg/mL)	Reference
Escherichia coli	ATCC 25922	>200	[3]
Escherichia coli	B5	1	[4]
Pseudomonas aeruginosa	PAO1	0.5	[4]
Pseudomonas aeruginosa	ATCC 27853	>200	[3]
Klebsiella pneumoniae	12092025	1	[4]
Klebsiella pneumoniae	ATCC 13883	>200	[2]
Acinetobacter baumannii	12091082	2	[4]
Acinetobacter baumannii	ATCC 19606	>200	[2]

Table 2: NPN Uptake Assay Data for **Polymyxin B**

Bacterial Species	Strain	Polymyxin B Conc. (µg/mL)	Observation	Reference
Escherichia coli	Multiple Strains	0.5 - 128	Concentration-dependent increase in NPN uptake (%)	[5][6]
Klebsiella pneumoniae	ATCC 13883	0 - 10	Concentration-dependent increase in normalized peak NPN fluorescence	[1][7]
Klebsiella pneumoniae	ATCCR (resistant)	0 - 10	Significantly lower NPN uptake compared to susceptible strain	[1]
Burkholderia multivorans	ATCC 17616	0.78 - 200	Concentration-dependent increase in fluorescence	[8]
Pseudomonas aeruginosa	ATCC 27853	0.78 - 200	Higher NPN uptake compared to B. multivorans	[8]

Table 3: SYTOX Green Assay Data for **Polymyxin B**

Bacterial Species	Strain	Polymyxin B Conc. (µg/mL)	Observation	Reference
Escherichia coli	Stationary Phase	4	Significant increase in SYTOX Green fluorescence in the presence of glucose	[9][10]
Pseudomonas aeruginosa	FADDI-PA060 (MDR)	16	Substantial increase in membrane permeability	[11]
Acinetobacter baumannii	PDR YQ4	16	Increased red fluorescence (dead cells)	[12]

Experimental Protocols

NPN (1-N-phenylnaphthylamine) Uptake Assay for Outer Membrane Permeability

This assay measures the disruption of the bacterial outer membrane. NPN is a hydrophobic fluorescent probe that fluoresces weakly in aqueous environments but strongly when it enters the hydrophobic interior of a membrane. A compromised outer membrane allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.

Materials:

- Bacterial culture in mid-logarithmic growth phase
- **Polymyxin B** stock solution
- NPN (1-N-phenylnaphthylamine) stock solution (e.g., 500 µM in acetone)
- 5 mM HEPES buffer (pH 7.2)

- Fluorescence spectrophotometer or microplate reader (Excitation: 350 nm, Emission: 420 nm)

Protocol:

- Cell Preparation:
 - Grow bacteria to mid-log phase ($OD_{600} \approx 0.5$).
 - Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes).
 - Wash the cell pellet once with 5 mM HEPES buffer.
 - Resuspend the cells in 5 mM HEPES buffer to an OD_{600} of 0.5.[13]
- Assay Procedure:
 - To a cuvette or well of a microplate, add the bacterial cell suspension.
 - Add NPN to a final concentration of 10 μ M.[8]
 - Record the baseline fluorescence.
 - Add the desired concentration of **Polymyxin B**.
 - Immediately begin recording the fluorescence intensity over time until a plateau is reached.
- Data Analysis:
 - The increase in fluorescence is proportional to the extent of outer membrane permeabilization.
 - Data can be expressed as raw fluorescence units, the rate of fluorescence increase, or as a percentage of the maximum fluorescence achieved with a high concentration of a permeabilizing agent like **Polymyxin B** (e.g., 6.4 μ g/mL).[13]

- The percentage of NPN uptake can be calculated using the formula: % NPN Uptake = $[(F_{\text{obs}} - F_0) / (F_{\text{max}} - F_0)] * 100$, where F_{obs} is the observed fluorescence, F_0 is the initial fluorescence of cells with NPN, and F_{max} is the fluorescence with a high concentration of **Polymyxin B**.^{[5][6]}

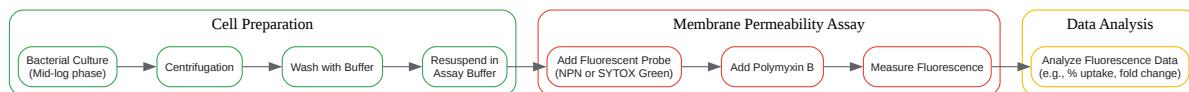
SYTOX Green Uptake Assay for Inner Membrane Permeability

SYTOX Green is a high-affinity nucleic acid stain that cannot cross the intact inner membrane of live bacteria. When the inner membrane is compromised, SYTOX Green enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence. This assay is a reliable indicator of cell death resulting from inner membrane damage.

Materials:

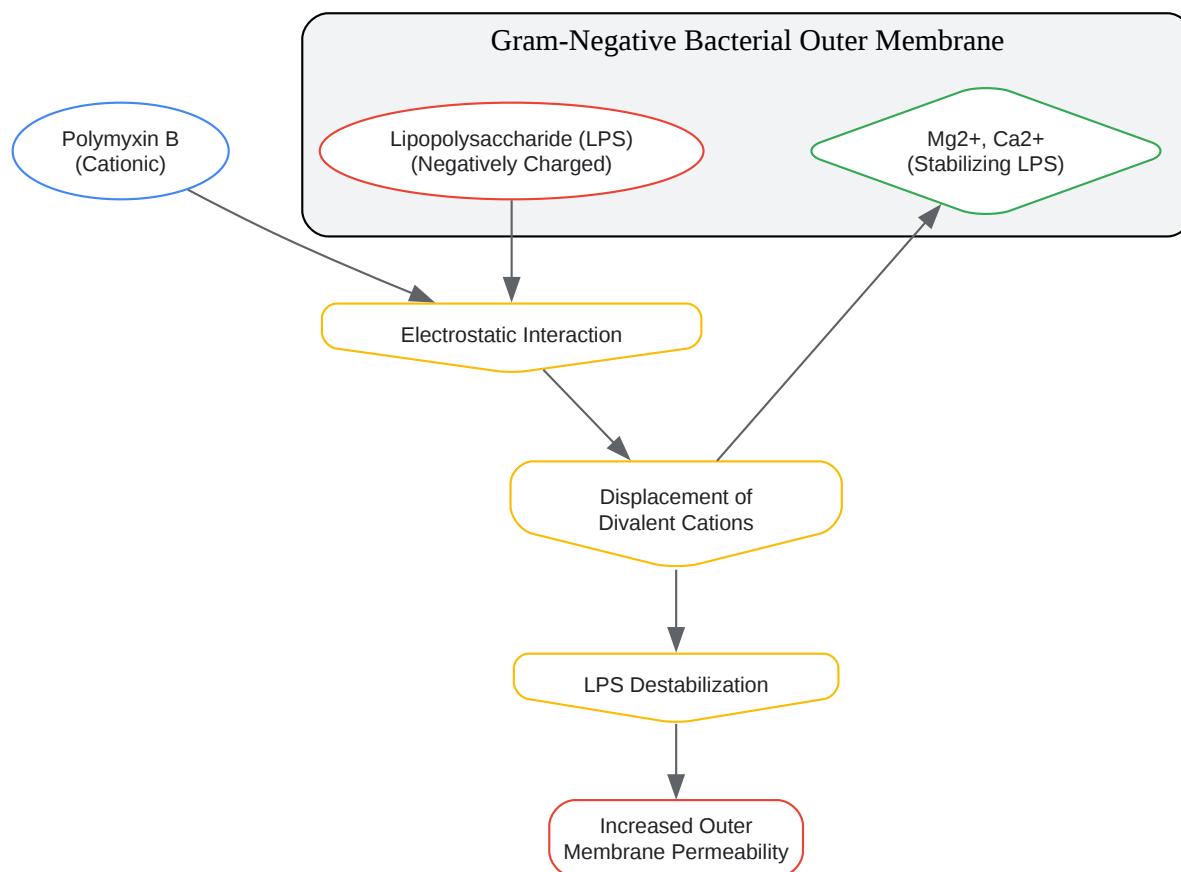
- Bacterial culture
- **Polymyxin B** stock solution
- SYTOX Green stain (e.g., 5 mM stock in DMSO)
- Phosphate-Buffered Saline (PBS) or other suitable buffer
- Fluorescence microscope, flow cytometer, or microplate reader (Excitation: ~488 nm, Emission: ~523 nm)

Protocol:

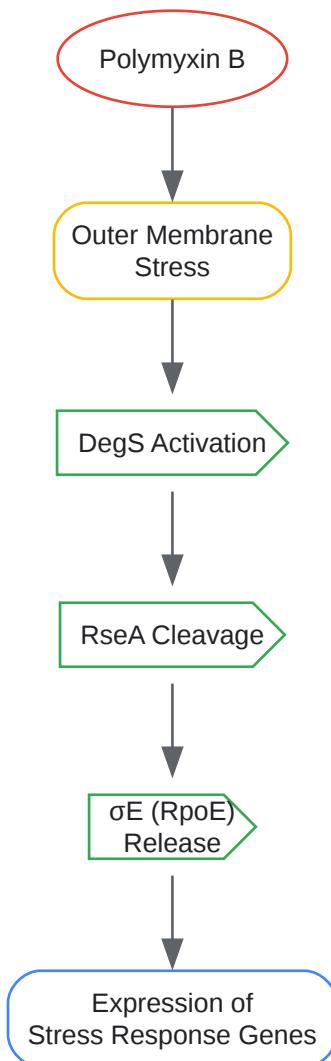

- Cell Preparation:
 - Grow and harvest bacterial cells as described for the NPN assay.
 - Wash and resuspend the cells in PBS or a compatible buffer to a desired density (e.g., OD₅₉₅ of 0.5).^[14]
- Assay Procedure:
 - Add SYTOX Green to the cell suspension to a final concentration of 1-5 μM .^[15]

- Incubate for 5-15 minutes at room temperature, protected from light.
- Add the desired concentration of **Polymyxin B**.
- Measure the fluorescence intensity. For time-course experiments, measurements can be taken at various intervals after **polymyxin** addition.

• Data Analysis:


- An increase in green fluorescence indicates compromised inner membranes.
- Data can be presented as raw fluorescence units, fold-change in fluorescence compared to untreated controls, or as a percentage of fluorescent (dead) cells in a population when using flow cytometry or fluorescence microscopy. Upon binding to nucleic acids, the fluorescence of SYTOX Green can be enhanced by over 500-fold.[16][17][18]

Visualizations


[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing bacterial membrane permeability.

[Click to download full resolution via product page](#)

Caption: Mechanism of **polymyxin** B interaction with the outer membrane.

[Click to download full resolution via product page](#)

Caption: RpoE stress response pathway activated by **polymyxin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Frontiers | Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli [frontiersin.org]
- 6. Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Polymyxin B lethality requires energy-dependent outer membrane disruption | bioRxiv [biorxiv.org]
- 10. Polymyxin B lethality requires energy-dependent outer membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Apolipoprotein E mimetic peptide COG1410 combats pandrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NPN Uptake Assay / Fluorescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 14. Elucidation of the Mode of Action of a New Antibacterial Compound Active against *Staphylococcus aureus* and *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 15. takara.co.kr [takara.co.kr]
- 16. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. SYTOX Green stain | Thermo Fisher Scientific - TW [thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying Bacterial Membrane Permeability Using Polymyxins]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074138#use-of-polymyxins-in-studying-bacterial-membrane-permeability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com